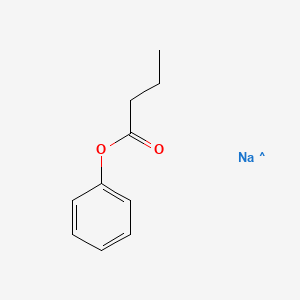
CID 57359302
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium phenylbutyrate is a sodium salt of an aromatic fatty acid, specifically 4-phenylbutyric acid. It is commonly used in the treatment of urea cycle disorders, where it helps to remove excess nitrogen from the body by providing an alternative pathway for nitrogen excretion . Additionally, sodium phenylbutyrate has shown potential in various other medical applications, including cancer treatment and protein misfolding diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium phenylbutyrate typically involves the reaction of 4-phenylbutyric acid with a sodium reagent. The process begins with the purification of 4-phenylbutyric acid, which is achieved through a series of reactions in alcoholic solvents under the catalysis of either an alkali or acidic catalyst . The purified 4-phenylbutyric acid is then reacted with a sodium reagent to form sodium phenylbutyrate .
Industrial Production Methods: In industrial settings, the synthesis of sodium phenylbutyrate involves similar steps but on a larger scale. The use of environmentally friendly solvents like methanol and ethanol is preferred to ensure a greener production process . The final product is typically obtained with a purity of 99.5% or higher .
Chemical Reactions Analysis
Types of Reactions: Sodium phenylbutyrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylacetic acid.
Reduction: It can be reduced to form phenylbutanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Phenylacetic acid.
Reduction: Phenylbutanol.
Substitution: Various phenylbutyrate derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium phenylbutyrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis.
Medicine: It is used in the treatment of urea cycle disorders, cancer, cystic fibrosis, and amyotrophic lateral sclerosis
Mechanism of Action
Sodium phenylbutyrate acts as a prodrug, which is metabolized in the body to phenylacetate. Phenylacetate conjugates with glutamine to form phenylacetylglutamine, which is then excreted in the urine . This process helps to remove excess nitrogen from the body. Additionally, sodium phenylbutyrate functions as a histone deacetylase inhibitor, which can modulate gene expression and has potential anti-cancer properties .
Comparison with Similar Compounds
Glycerol phenylbutyrate (Ravicti): Another compound used to treat urea cycle disorders. It is a prodrug that is metabolized to phenylbutyrate.
Phenylbutyric acid: The parent compound of sodium phenylbutyrate, used in similar applications.
Uniqueness: Sodium phenylbutyrate is unique due to its dual role as a nitrogen scavenger and a histone deacetylase inhibitor. This dual functionality makes it a valuable compound in both medical and research settings .
Properties
Molecular Formula |
C10H12NaO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
InChI |
InChI=1S/C10H12O2.Na/c1-2-6-10(11)12-9-7-4-3-5-8-9;/h3-5,7-8H,2,6H2,1H3; |
InChI Key |
XKOHIWVZKSEQHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=CC=CC=C1.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















